An In-Depth Technical Guide to the Synthesis of 7-Oxooxepane-4-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 7-Oxooxepane-4-carboxylic acid
This guide provides a comprehensive overview of proposed synthetic pathways for 7-oxooxepane-4-carboxylic acid, a molecule of interest for researchers, scientists, and professionals in drug development. The document delves into the strategic design of synthetic routes, the rationale behind experimental choices, and detailed protocols for the proposed chemical transformations.
Introduction
7-Oxooxepane-4-carboxylic acid is a bifunctional molecule featuring a seven-membered lactone (oxepane) ring with a ketone at the 7-position and a carboxylic acid moiety at the 4-position. This unique structural arrangement presents both challenges and opportunities in its chemical synthesis. The presence of multiple functional groups necessitates careful strategic planning to ensure chemoselectivity and high yields. This guide explores two primary retrosynthetic approaches: a Baeyer-Villiger oxidation of a substituted cyclohexanone and an intramolecular cyclization of a linear precursor. Alternative strategies and detailed analytical and purification methodologies are also discussed to provide a holistic understanding for the synthesis of this target molecule.
Retrosynthetic Analysis
A thorough retrosynthetic analysis is paramount in designing a logical and efficient synthesis. For 7-oxooxepane-4-carboxylic acid, two plausible disconnections are identified, leading to two distinct synthetic strategies.
Caption: Retrosynthetic analysis of 7-oxooxepane-4-carboxylic acid.
Pathway 1: Baeyer-Villiger Oxidation of 4-Oxocyclohexanecarboxylic Acid
This pathway leverages the reliable Baeyer-Villiger oxidation, a reaction that converts a cyclic ketone into a lactone by insertion of an oxygen atom adjacent to the carbonyl group.[1][2] The key precursor for this route is 4-oxocyclohexanecarboxylic acid.[3]
Synthesis of the Precursor: 4-Oxocyclohexanecarboxylic Acid
4-Oxocyclohexanecarboxylic acid can be synthesized from readily available starting materials. One common approach involves the oxidation of 4-substituted cyclohexanol derivatives.[4]
Experimental Protocol: Synthesis of 4-Oxocyclohexanecarboxylic Acid
-
Hydrogenation of p-Hydroxybenzoic Acid:
-
In a high-pressure reactor, dissolve p-hydroxybenzoic acid in a suitable solvent (e.g., water or ethanol).
-
Add a hydrogenation catalyst, such as Rhodium on carbon (Rh/C).
-
Pressurize the reactor with hydrogen gas (H₂) to approximately 50-100 atm.
-
Heat the mixture to 80-100°C and stir vigorously for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reactor, carefully vent the hydrogen gas, and filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 4-hydroxycyclohexanecarboxylic acid.
-
-
Oxidation to 4-Oxocyclohexanecarboxylic Acid:
-
Dissolve the crude 4-hydroxycyclohexanecarboxylic acid in a suitable solvent, such as acetone or a mixture of acetic acid and water.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add an oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid) or a milder oxidant like pyridinium chlorochromate (PCC), portion-wise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Quench the reaction by adding isopropanol to consume any excess oxidant.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-oxocyclohexanecarboxylic acid.
-
Purify the crude product by recrystallization or column chromatography.
-
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation of 4-oxocyclohexanecarboxylic acid is the key step in this pathway. The regioselectivity of this reaction is crucial. In unsymmetrical ketones, the migratory aptitude of the adjacent carbon atoms determines which C-C bond is cleaved and where the oxygen atom is inserted. Generally, the more substituted carbon has a higher migratory aptitude.[5] In the case of 4-oxocyclohexanecarboxylic acid, the two carbons alpha to the ketone are secondary, suggesting that a mixture of two isomeric lactones could be formed. However, stereoelectronic factors can influence the regioselectivity.[6]
Caption: Potential outcomes of the Baeyer-Villiger oxidation.
Experimental Protocol: Baeyer-Villiger Oxidation
-
Reaction Setup:
-
Dissolve 4-oxocyclohexanecarboxylic acid in a suitable solvent, such as dichloromethane (DCM) or chloroform.
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid (TFPAA), portion-wise at 0°C.[2] The use of a buffered system (e.g., with Na₂HPO₄) is recommended to neutralize the carboxylic acid byproduct of the peroxy acid.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, to destroy any excess peroxy acid.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove acidic byproducts) and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting crude product, likely a mixture of isomeric lactones, will require purification by column chromatography or preparative HPLC to isolate the desired 7-oxooxepane-4-carboxylic acid.
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| Reagent | Role | Key Considerations |
| m-CPBA | Oxidizing Agent | Commercially available, but can be explosive when dry. |
| TFPAA | Oxidizing Agent | More reactive than m-CPBA, may lead to higher yields but lower selectivity. |
| Na₂HPO₄ | Buffer | Neutralizes the acidic byproduct of the peroxy acid. |
Pathway 2: Intramolecular Cyclization of a Linear Precursor
This approach involves the construction of a linear molecule containing the requisite carbon skeleton and functional groups, followed by an intramolecular cyclization to form the seven-membered oxepane ring. The Dieckmann condensation, an intramolecular version of the Claisen condensation, is a classic method for forming cyclic β-keto esters.[7][8] While typically most effective for 5- and 6-membered rings, it can be applied to the synthesis of 7-membered rings, albeit often with lower yields due to unfavorable entropic factors.[8]
Synthesis of the Linear Precursor
A suitable linear precursor for the Dieckmann condensation would be a diester derived from a substituted pimelic acid.
Retrosynthetic Analysis of the Linear Precursor
Caption: Retrosynthesis of the linear diester precursor.
Experimental Protocol: Synthesis of the Linear Precursor
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Synthesis of a Substituted Adipic Acid Derivative:
-
Start with adipic acid and protect one of the carboxylic acid groups, for example, by forming a monoester.
-
Convert the other carboxylic acid group to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Perform a reaction with a suitable nucleophile to introduce the necessary functionality at what will become the 4-position of the final product.
-
-
Chain Elongation and Functionalization:
-
A more direct approach would be to start with a commercially available substituted adipic acid or a related C6 dicarboxylic acid derivative.
-
Alternatively, a Michael addition of a malonic ester derivative to an α,β-unsaturated ester can be employed to construct the carbon skeleton.
-
Intramolecular Cyclization (Dieckmann Condensation)
The key cyclization step involves treating the linear diester with a strong base to effect an intramolecular condensation.
Experimental Protocol: Dieckmann Condensation
-
Reaction Setup:
-
Dissolve the linear diester precursor in an anhydrous aprotic solvent, such as toluene or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).
-
Add a strong base, such as sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK), portion-wise at a controlled temperature (often refluxing toluene).[7] The choice of base is critical; using an alkoxide that matches the ester groups can prevent transesterification.
-
Stir the reaction mixture at the elevated temperature for several hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture and quench by carefully adding a dilute acid (e.g., HCl or H₂SO₄) until the solution is acidic.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product will likely contain the β-keto ester. This can be hydrolyzed and decarboxylated in a subsequent step to yield the target ketone.
-
-
Hydrolysis and Decarboxylation (if necessary):
-
Treat the crude β-keto ester with an aqueous acid or base to hydrolyze the ester group.
-
Acidify the reaction mixture and heat to induce decarboxylation, which will remove the ester group and leave the desired ketone.
-
Purify the final product by column chromatography or recrystallization.
-
Alternative Synthetic Strategies
While the two primary pathways detailed above are the most logical, other modern synthetic methods could be adapted for the synthesis of 7-oxooxepane-4-carboxylic acid.
-
Ring-Closing Metathesis (RCM): An appropriately substituted diene could be cyclized using a Grubbs or Schrock catalyst to form a seven-membered unsaturated lactone, which could then be further functionalized.
-
Palladium-Catalyzed Cyclizations: Various palladium-catalyzed reactions have been developed for the synthesis of seven-membered lactones.[9]
-
Iodolactonization: A regio- and stereoselective iodolactonization of an electron-deficient olefinic acid could provide a route to a functionalized seven-membered lactone.[10]
Purification and Characterization
Purification
The purification of the final product, 7-oxooxepane-4-carboxylic acid, will likely require a multi-step approach due to the presence of both a carboxylic acid and a lactone, as well as potential isomeric byproducts.
-
Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate) to extract the carboxylic acid into the aqueous layer. The aqueous layer can then be acidified and re-extracted with an organic solvent to recover the purified product.[11]
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) will be necessary to separate the desired product from any non-polar impurities and isomeric byproducts.
-
Crystallization: If the final product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity.
Characterization
A combination of spectroscopic techniques will be essential to confirm the structure and purity of the synthesized 7-oxooxepane-4-carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the oxepane ring. The chemical shifts and coupling patterns will be crucial for confirming the connectivity and stereochemistry. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift (10-12 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbons of the oxepane ring and the carboxylic acid carbon. The carbonyl carbons of the lactone and the carboxylic acid will appear at characteristic downfield shifts (typically >170 ppm).
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will show strong characteristic absorption bands for the C=O stretching vibrations of the ketone (around 1715 cm⁻¹) and the lactone (around 1735 cm⁻¹).
-
A broad absorption band in the region of 2500-3300 cm⁻¹ will be indicative of the O-H stretching vibration of the carboxylic acid.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the molecular formula.
-
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Broad singlet for COOH proton (~10-12 ppm), signals for CH₂ groups of the oxepane ring. |
| ¹³C NMR | Signals for ketone C=O (~200-210 ppm), lactone C=O (~170-180 ppm), and carboxylic acid C=O (~175-185 ppm). |
| IR | Strong C=O stretching bands for ketone (~1715 cm⁻¹) and lactone (~1735 cm⁻¹), broad O-H stretch for carboxylic acid (2500-3300 cm⁻¹). |
| Mass Spec | Molecular ion peak corresponding to the molecular weight of C₇H₁₀O₄ (158.15 g/mol ). |
Conclusion
The synthesis of 7-oxooxepane-4-carboxylic acid presents a challenging yet achievable goal for the synthetic organic chemist. The two primary pathways outlined in this guide, the Baeyer-Villiger oxidation and the intramolecular cyclization, offer robust and well-precedented strategies to access this target molecule. The choice of pathway will depend on the availability of starting materials, the desired scale of the synthesis, and the specific expertise of the research team. Careful execution of the experimental protocols and rigorous purification and characterization will be essential for obtaining the desired compound in high purity. The alternative strategies mentioned also provide avenues for further exploration and optimization. This guide serves as a foundational resource for researchers embarking on the synthesis of this and related complex molecules.
References
- 1. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 3. 4-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 192730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 5. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 6. ovid.com [ovid.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Synthesis of seven-membered lactones by regioselective and stereoselective iodolactonization of electron-deficient olefins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
